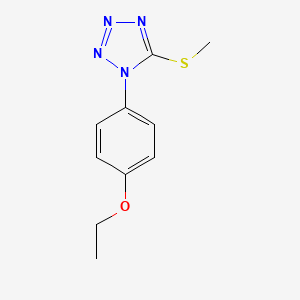
1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity. This compound, in particular, features an ethoxyphenyl group and a methylthio group attached to the tetrazole ring, which may impart specific chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyphenylhydrazine and methylthioisocyanate.
Cyclization Reaction: The hydrazine derivative undergoes a cyclization reaction with the isocyanate to form the tetrazole ring.
Reaction Conditions: This reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, under reflux conditions to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Solvents: Ethanol, acetonitrile, DMF.
Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as in the treatment of infections or cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Chemical Reactivity: The presence of the tetrazole ring and the functional groups (ethoxy and methylthio) allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(4-Ethoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12N4OS |
|---|---|
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C10H12N4OS/c1-3-15-9-6-4-8(5-7-9)14-10(16-2)11-12-13-14/h4-7H,3H2,1-2H3 |
Clave InChI |
WABDKWYFYFJHQU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)
![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)

